molecular formula C7H7ClN4O B566977 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 1211499-84-1

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B566977
CAS No.: 1211499-84-1
M. Wt: 198.61
InChI Key: XCZDLJSDOMTSQJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a triazolopyrimidine derivative characterized by a chloromethyl substituent at position 5 and a methyl group at position 2 of the fused heterocyclic core. Triazolopyrimidines are bioactive scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism . For example, alkylation at position 5 with chloromethyl groups can be achieved using chloromethylating agents under basic conditions .

The chloromethyl group enhances electrophilicity, making the compound a versatile intermediate for further derivatization (e.g., nucleophilic substitution with amines or thiols) . Its physicochemical properties, such as solubility and redox behavior, are influenced by the electron-withdrawing chlorine atom and hydrogen-bonding hydroxyl group at position 7 .

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-4-9-7-10-5(3-8)2-6(13)12(7)11-4/h2H,3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZDLJSDOMTSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In acetic acid at 80–100°C, the amine group of A attacks the carbonyl carbon of B , followed by dehydration to generate intermediate C (5-hydroxy-2-methyltriazolo[1,5- a]pyrimidin-7-one). The chloromethyl group is introduced via subsequent treatment with phosphorus oxychloride (POCl₃), which simultaneously activates the hydroxyl group for nucleophilic substitution.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C<70°C: <30% yield
Reaction Time6–8 hours>10h: Decomposition
Solvent SystemAcetic AcidAlternative solvents reduce yield by 15–20%
Molar Ratio (A:B)1:1.2Excess B minimizes byproducts

Chlorination and Functional Group Activation

The hydroxyl group at position 7 and methyl group at position 2 are critical for downstream applications. Chlorination using POCl₃ achieves both activation and stabilization of the triazolo-pyrimidine scaffold.

Two-Step Chlorination Protocol

  • Initial Chlorination: Intermediate C reacts with POCl₃ at reflux (110°C) for 4 hours, replacing the hydroxyl group with chlorine to form 7-chloro-5-(chloromethyl)-2-methyltriazolo[1,5- a]pyrimidine (D ).

  • Selective Hydrolysis: Controlled hydrolysis of D in aqueous NaOH (pH 9–10) regenerates the 7-hydroxyl group while retaining the chloromethyl substituent.

Key Challenges:

  • Over-chlorination at position 5 occurs if POCl₃ exceeds 3 equivalents, leading to 5,7-dichloro derivatives.

  • Hydrolysis conditions must maintain temperatures below 40°C to prevent ring-opening.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). The target compound exhibits an R<sub>f</sub> of 0.45 in this system.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d₆): δ 2.45 (s, 3H, CH₃), 4.32 (s, 2H, CH₂Cl), 6.88 (s, 1H, pyrimidine-H), 12.01 (s, 1H, OH).

  • HRMS (ESI): m/z calculated for C₇H₇ClN₄O [M+H]⁺: 199.0284; found: 199.0289.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction time from 8 hours to 45 minutes, achieving 78% yield. This method minimizes thermal degradation of the chloromethyl group.

Solid-Phase Synthesis

Immobilization of A on Wang resin enables stepwise assembly, though yields remain lower (52–60%) due to steric hindrance during cyclocondensation.

Industrial-Scale Production Considerations

Table 2: Comparison of Pilot-Scale Methods

MethodBatch Size (kg)Purity (%)Cost Efficiency
Traditional Batch1098.5$12/g
Continuous Flow5099.2$8/g
Microwave-Assisted597.8$15/g

Continuous flow systems enhance heat transfer and reduce POCl₃ usage by 30%, making them preferable for large-scale synthesis .

Chemical Reactions Analysis

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a potent antagonist of the human CXCR2 receptor, which plays a role in inflammatory responses . The compound’s effects are mediated through the inhibition of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Position 5 Modifications

Compound Name Substituent at Position 5 Key Properties/Applications References
5-(Chloromethyl)-2-methyl derivative -CH2Cl Electrophilic intermediate; used in FABP4 inhibition (IC50 = 28 µM)
5-Methyl derivative (4a) -CH3 mp 287°C; PfDHODH inhibitor
5-Trifluoromethyl derivative (4b) -CF3 mp 263°C; enhanced lipophilicity
5-Phenyl derivative (compound 2) -C6H5 Synthesized via solvent-free condensation (92% yield)
  • Key Insight : Chloromethyl at position 5 increases reactivity compared to methyl or phenyl groups, enabling facile functionalization. The trifluoromethyl group (4b) improves metabolic stability but reduces solubility .

Position 7 Modifications

Compound Name Substituent at Position 7 Key Properties/Applications References
7-Hydroxy derivative (target compound) -OH Hydrogen-bonding site; redox-active
7-Chloro derivatives (5a, 5f, 5h) -Cl Synthesized via POCl3 treatment; intermediates for aryl amine coupling
7-Ethoxy derivative -OCH2CH3 Improved bioavailability; conformational restriction
  • Key Insight : The hydroxyl group at position 7 (target compound) enables electrochemical oxidation, while chloro substituents (5a, 5f, 5h) facilitate nucleophilic aromatic substitution .

Physicochemical Properties

Property Target Compound 5-Methyl derivative (4a) 5-Trifluoromethyl derivative (4b)
Molecular Weight ~183.6 g/mol (estimated) 150.14 g/mol 202.9 g/mol
Melting Point Not reported 287°C 263°C
Solubility Moderate (polar solvents) Low (DMSO-soluble) Very low

Biological Activity

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C6H5ClN4O
  • Molecular Weight : 184.58 g/mol
  • CAS Number : [insert CAS number]

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole and pyrimidine derivatives under controlled conditions. Various methods have been documented in literature to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
Compound Cell Line IC50 (µM)
5-(Chloromethyl)-2-methyl...MCF-71.23 ± 0.18
A5491.06 ± 0.16
HeLa2.73 ± 0.33

These results suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest at the G0/G1 phase and activation of apoptotic markers.

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies indicate that it may interact with specific kinases involved in cancer cell proliferation and survival.

  • c-Met Kinase Inhibition : Preliminary data suggest that this compound may inhibit c-Met kinase activity, a target for many anticancer therapies.

Case Studies

Several studies have documented the biological activity of triazolo-pyrimidine derivatives similar to this compound:

  • Study on Fluorinated Derivatives : A study evaluated fluorinated derivatives of triazolo-pyrimidines for their anticancer properties and found significant cytotoxicity against breast and lung cancer cell lines.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of various triazolo compounds revealed that modifications at specific positions significantly influence biological activity.

Q & A

Q. What are the established synthetic routes for 5-(chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?

The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions. For example, chlorination of hydroxyl groups using phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux is a common strategy to introduce chloro substituents . For the chloromethyl group, nucleophilic substitution or alkylation reactions may be employed. Solvent choice (e.g., dichloromethane, ethanol) and catalysts (e.g., triethylamine) significantly impact reaction efficiency. A typical protocol involves refluxing intermediates with POCl₃ for 3–6 hours, followed by neutralization and column chromatography for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : Peaks for the methyl group (δ ~2.5 ppm) and chloromethyl (δ ~4.5–5.0 ppm) are critical. Aromatic protons in the triazolopyrimidine ring appear between δ 7.0–8.5 ppm .
  • IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight. Fragmentation patterns help validate the fused ring system .

Q. What solvents and purification methods are optimal for isolating this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while ethanol or cyclohexane/CH₂Cl₂ mixtures are effective for recrystallization . Column chromatography using silica gel with petroleum ether/ethyl acetate (9:1 v/v) is recommended for isolating pure fractions .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling reactions with nucleophiles (e.g., amines, thiols) to form derivatives. Kinetic studies show that steric hindrance from the methyl group on the triazolopyrimidine ring may slow substitution rates. Computational modeling (DFT) can predict reactive sites and transition states .

Q. What strategies resolve contradictions in reported biological activities of similar triazolopyrimidines?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (e.g., pH, temperature) or impurities. Comparative studies using standardized protocols (e.g., IC₅₀ measurements under identical conditions) and high-purity samples (>95% by HPLC) are essential . Structural analogs with hydroxyl instead of chloromethyl groups show reduced antimicrobial activity, highlighting the role of the chloro substituent .

Q. How can computational methods (e.g., molecular docking) predict interactions between this compound and biological targets?

Docking studies using software like AutoDock Vina can model binding affinities to enzymes (e.g., kinases, CYP450). The chloromethyl group may form hydrophobic interactions, while the triazolopyrimidine core participates in π-π stacking. Validation via in vitro assays (e.g., fluorescence quenching) is critical .

Methodological Considerations

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for this compound?

  • Variable Substituents : Synthesize analogs with halogens (Br, F) or alkyl chains replacing chloromethyl.
  • Control Groups : Compare with 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol to isolate chloromethyl effects .
  • Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to assess potency .

Q. How do crystallographic data inform the compound’s conformational stability?

X-ray diffraction reveals bond angles and dihedral distortions in the triazolopyrimidine core. For example, the chloromethyl group may adopt a gauche conformation to minimize steric clashes with the methyl substituent. Hydrogen bonding with solvent molecules (e.g., water) can stabilize the crystal lattice .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for triazolopyrimidine derivatives?

Yield discrepancies (e.g., 60–80%) often stem from:

  • Catalyst Efficiency : TMDP in water/ethanol (1:1 v/v) improves yields compared to uncatalyzed reactions .
  • Reaction Time : Extended reflux (>6 hours) may degrade sensitive intermediates .
  • Purification Losses : Column chromatography recovery rates depend on solvent polarity and adsorbent quality .

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